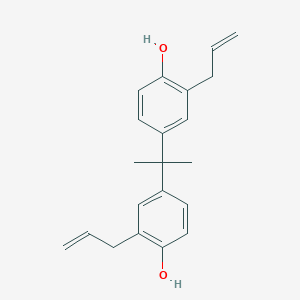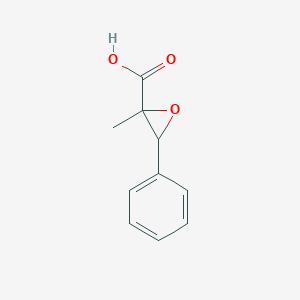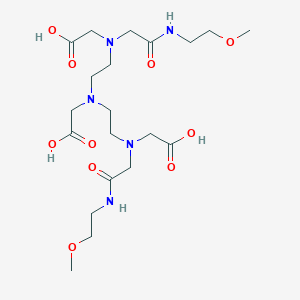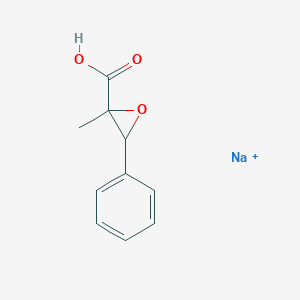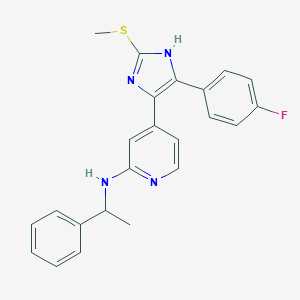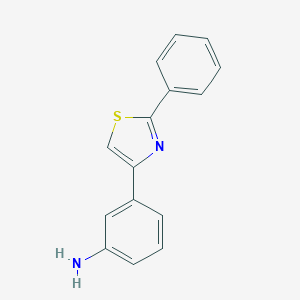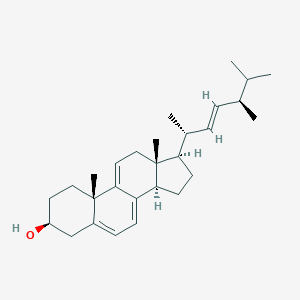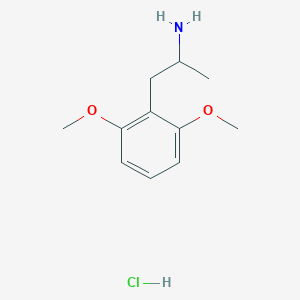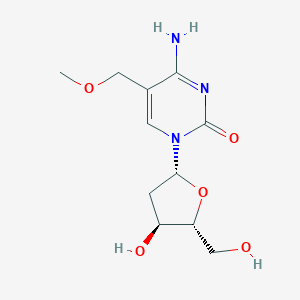
2'-Deoxy-5-(methoxymethyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-Deoxy-5-(methoxymethyl)cytidine, also known as DMMC, is a synthetic nucleoside analog that has been widely studied for its potential applications in cancer treatment. This compound is structurally similar to the naturally occurring nucleoside cytidine, but contains a methoxymethyl group at the 5' position and a deoxyribose sugar instead of a ribose sugar. DMMC has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
作用机制
The antitumor activity of 2'-Deoxy-5-(methoxymethyl)cytidine is thought to be due to its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death) in cancer cells. 2'-Deoxy-5-(methoxymethyl)cytidine is incorporated into the DNA of cancer cells, where it disrupts the normal structure and function of the DNA molecule. This leads to the activation of DNA damage response pathways, which ultimately results in cell death.
生化和生理效应
2'-Deoxy-5-(methoxymethyl)cytidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer cell survival and proliferation. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, which may enhance the effectiveness of these treatments.
实验室实验的优点和局限性
One of the main advantages of 2'-Deoxy-5-(methoxymethyl)cytidine for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 2'-Deoxy-5-(methoxymethyl)cytidine in lab experiments. For example, 2'-Deoxy-5-(methoxymethyl)cytidine is highly cytotoxic and can be difficult to work with at high concentrations. In addition, the mechanism of action of 2'-Deoxy-5-(methoxymethyl)cytidine is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are a number of potential future directions for research on 2'-Deoxy-5-(methoxymethyl)cytidine. One area of interest is the development of combination therapies that incorporate 2'-Deoxy-5-(methoxymethyl)cytidine with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new delivery methods for 2'-Deoxy-5-(methoxymethyl)cytidine, such as nanoparticles or liposomes, which may improve its effectiveness and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2'-Deoxy-5-(methoxymethyl)cytidine and identify potential biomarkers that can be used to predict patient response to treatment.
合成方法
The synthesis of 2'-Deoxy-5-(methoxymethyl)cytidine typically involves the reaction of 5-(methoxymethyl)-2'-deoxyuridine with cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine. This reaction results in the formation of 2'-Deoxy-5-(methoxymethyl)cytidine and the byproduct 5-(methoxymethyl)uridine. The purity of the synthesized compound can be improved through various purification techniques, such as column chromatography or recrystallization.
科学研究应用
2'-Deoxy-5-(methoxymethyl)cytidine has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
属性
CAS 编号 |
129580-10-5 |
|---|---|
产品名称 |
2'-Deoxy-5-(methoxymethyl)cytidine |
分子式 |
C11H17N3O5 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |
InChI 键 |
IEYXVEIKPXIXML-DJLDLDEBSA-N |
手性 SMILES |
COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
规范 SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
同义词 |
5-methoxymethyl-2-deoxycytidine 5-MoMe-DCT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



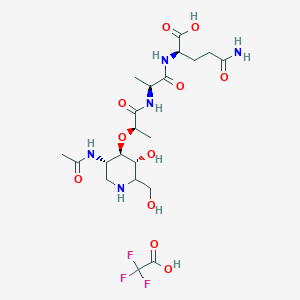
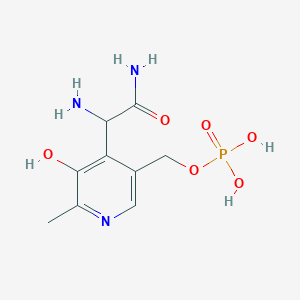
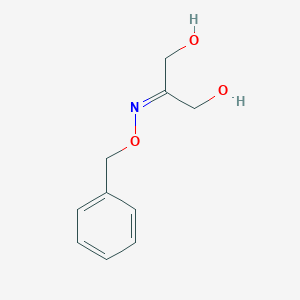
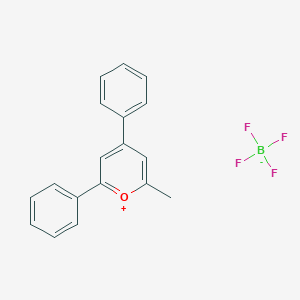
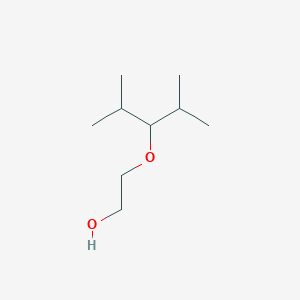
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
